molecular formula C10H13NO2 B14446302 2-Hydroxy-N-methyl-N-(2-methylphenyl)acetamide CAS No. 73251-19-1

2-Hydroxy-N-methyl-N-(2-methylphenyl)acetamide

Cat. No.: B14446302
CAS No.: 73251-19-1
M. Wt: 179.22 g/mol
InChI Key: SYKQFLNUTIMPOE-UHFFFAOYSA-N
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Description

2-Hydroxy-N-methyl-N-(2-methylphenyl)acetamide is an organic compound with the molecular formula C9H11NO2 It is known for its unique chemical structure, which includes a hydroxyl group, a methyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-N-methyl-N-(2-methylphenyl)acetamide can be synthesized through a multi-step process involving the following key steps :

    Acetylation: N-methylaniline is reacted with chloracetyl chloride in the presence of triethylamine to form 2-chloro-N-methyl-N-phenylacetamide.

    Esterification: The intermediate product is then esterified with anhydrous sodium acetate in the presence of a phase transfer catalyst, tetrabutylammonium bromide, to yield 2-acetoxy-N-methyl-N-phenylacetamide.

    Ester Interchange: Finally, the ester is converted to 2-hydroxy-N-methyl-N-phenylacetamide through an ester interchange reaction with methanol, catalyzed by potassium hydroxide.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-methyl-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Hydroxy-N-methyl-N-(2-methylphenyl)acetamide has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-methyl-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the phenyl ring play crucial roles in its reactivity and interactions with enzymes and receptors. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-N-(2-methylphenyl)acetamide
  • N-(2-methylphenyl)acetamide
  • 2-Methylacetanilide

Uniqueness

2-Hydroxy-N-methyl-N-(2-methylphenyl)acetamide is unique due to the presence of both a hydroxyl group and a methyl group attached to the nitrogen atom. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry .

Properties

CAS No.

73251-19-1

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-hydroxy-N-methyl-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C10H13NO2/c1-8-5-3-4-6-9(8)11(2)10(13)7-12/h3-6,12H,7H2,1-2H3

InChI Key

SYKQFLNUTIMPOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C)C(=O)CO

Origin of Product

United States

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